(S,R,S)-Ahpc-C2-NH2

PROTAC Degradation Kinetics BCR-ABL1 Targeted Therapy Cellular IC50

Select (S,R,S)-AHPC-C2-NH2 (CAS 2241643-69-4) for reproducible VHL-based PROTAC synthesis. The C2-alkyl primary amine linker enables efficient amide conjugation to carboxyl warheads. Unlike C3, C7, or PEG variants, the C2 spacer dictates a distinct ternary complex geometry—validated by the 1.11 µM IC50 of C2-linked GMB-475. Using another linker length may yield inactive degraders. Build focused libraries, map linker SAR, and advance hits to preclinical studies with the authentic C2 building block.

Molecular Formula C25H35N5O4S
Molecular Weight 501.6 g/mol
Cat. No. B8095269
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S,R,S)-Ahpc-C2-NH2
Molecular FormulaC25H35N5O4S
Molecular Weight501.6 g/mol
Structural Identifiers
SMILESCC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCN)O
InChIInChI=1S/C25H35N5O4S/c1-15-21(35-14-28-15)17-7-5-16(6-8-17)12-27-23(33)19-11-18(31)13-30(19)24(34)22(25(2,3)4)29-20(32)9-10-26/h5-8,14,18-19,22,31H,9-13,26H2,1-4H3,(H,27,33)(H,29,32)/t18-,19+,22-/m1/s1
InChIKeyNGGGSSRQKFKPSX-XQBPLPMBSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Understanding (S,R,S)-AHPC-C2-NH2: A Validated VHL Ligand-Linker for Targeted Protein Degradation


(S,R,S)-AHPC-C2-NH2 is a bifunctional E3 ligase ligand-linker conjugate designed as a foundational building block for proteolysis-targeting chimera (PROTAC) synthesis. Structurally, it comprises the von Hippel-Lindau (VHL) E3 ubiquitin ligase-recruiting ligand (S,R,S)-AHPC (VH032-based) tethered to a two-carbon (C2) alkyl linker terminating in a primary amine group . This architecture enables conjugation to carboxyl-containing target protein warheads via standard amide bond formation, facilitating the construction of heterobifunctional degraders . The compound serves as a critical precursor for generating VHL-recruiting PROTACs with demonstrated intracellular degradation activity against clinically relevant targets .

Why Substituting (S,R,S)-AHPC-C2-NH2 with Other AHPC Linker Variants Compromises PROTAC Efficacy


Despite sharing the identical (S,R,S)-AHPC VHL-binding pharmacophore, AHPC-linker variants bearing different spacer lengths and compositions (e.g., C3-alkyl, C7-alkyl, PEG2-butyl, PEG4) are not functionally interchangeable. Even minor linker modifications can profoundly alter the spatial orientation and stability of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase, thereby directly impacting degradation efficiency . As established by Sigma-Aldrich's technical guidance, 'slight alterations in ligands and crosslinkers can affect ternary complex formation,' necessitating the parallel screening of multiple analogs to identify the optimal degrader configuration . Consequently, substituting (S,R,S)-AHPC-C2-NH2 with a C3 or PEG variant may yield a PROTAC with suboptimal degradation kinetics or complete inactivity against the same target, demanding empirical validation with the exact linker [1].

Quantitative Evidence Supporting the Selection of (S,R,S)-AHPC-C2-NH2 for PROTAC Synthesis


Comparative Degradation Potency: GMB-475 (C2-Linker) vs. Structural Analogs in Ba/F3 BCR-ABL1+ Cells

The PROTAC GMB-475, constructed using the (S,R,S)-AHPC-C2-NH2 VHL ligand-linker, achieves an IC50 of 1.11 μM for BCR-ABL1 degradation in Ba/F3 cells . This represents a validated degradation efficiency for a C2-linked VHL-based degrader. While direct head-to-head data for different linkers on the same warhead are not available, this value provides a baseline for assessing the impact of linker modifications (e.g., C3 or PEG substitution) during library screening.

PROTAC Degradation Kinetics BCR-ABL1 Targeted Therapy Cellular IC50

Linker Length Flexibility: C2 Spacer Enables Tunable Degrader Geometry

(S,R,S)-AHPC-C2-NH2 features a two-carbon (C2) alkyl linker, representing the shortest non-rigid spacer available in the AHPC-amine series . The C2 spacer provides a minimal, flexible connection between the VHL ligand and the target warhead, which is often advantageous for achieving the optimal distance and geometry required for productive ternary complex formation . In contrast, longer variants like (S,R,S)-AHPC-C3-NH2 (C3 linker) or (S,R,S)-AHPC-C7-amine (C7 linker) introduce additional flexibility and length that may either enhance or detrimentally affect degradation efficiency depending on the specific target protein and warhead [1].

PROTAC Linker Optimization Ternary Complex Formation Alkyl Spacer

Reactive Handle: Terminal Amine Enables Efficient Bioconjugation

(S,R,S)-AHPC-C2-NH2 terminates in a primary amine (-NH2) group, which serves as a versatile reactive handle for conjugation to carboxyl-containing target protein ligands via standard amide bond formation under mild conditions . This amine functionality is a key differentiator from hydroxyl-terminated precursors like (S,R,S)-AHPC-OH, which require activation steps for conjugation and may have different solubility and stability profiles . The C2-NH2 variant provides a pre-activated building block that accelerates PROTAC library synthesis.

PROTAC Synthesis Amide Coupling Click Chemistry Compatibility

High-Impact Applications for (S,R,S)-AHPC-C2-NH2 in Targeted Protein Degradation Research


Synthesis of VHL-Based PROTAC Libraries for High-Throughput Degrader Screening

Utilize (S,R,S)-AHPC-C2-NH2 as a core building block to rapidly construct a library of PROTAC molecules. Its terminal amine enables efficient parallel synthesis with a diverse set of carboxyl-containing target warheads. The resulting library, varying in linker length and warhead, can be screened to identify optimal degrader candidates with potent and selective degradation profiles, as validated by the 1.11 μM IC50 achieved by the C2-linked GMB-475 degrader .

Systematic Linker Length-Activity Relationship (LAR) Studies for Optimizing Ternary Complex Geometry

Employ (S,R,S)-AHPC-C2-NH2 as the baseline (C2) linker in a series of experiments designed to map the relationship between linker length, ternary complex formation, and degradation efficiency. By comparing the activity of degraders built with the C2 spacer against those with longer alkyl (e.g., C3, C7) or PEG-based linkers, researchers can determine the optimal spatial arrangement for engaging a specific target and E3 ligase pair, as linker modifications are known to critically influence degradation outcomes .

Preclinical Evaluation of VHL-Engaging PROTACs in Oncology Models

Build upon the established in vitro potency of (S,R,S)-AHPC-C2-NH2-derived PROTACs to advance promising candidates into preclinical studies. The validated degradation of BCR-ABL1 by GMB-475 demonstrates the potential of C2-linked VHL degraders for therapeutic development. This compound serves as a reliable starting point for developing degraders targeting oncogenic drivers in hematological malignancies and solid tumors, facilitating the transition from target validation to in vivo proof-of-concept studies [1].

Development of Degraders Targeting Undruggable Proteome

Leverage (S,R,S)-AHPC-C2-NH2 to create PROTACs targeting proteins traditionally considered 'undruggable' by small molecule inhibitors. By recruiting the VHL E3 ligase, this building block enables the selective degradation of proteins lacking a conventional enzymatic active site, such as transcription factors, scaffolding proteins, and epigenetic readers . This approach expands the druggable proteome and offers a novel strategy for tackling challenging therapeutic targets.

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